N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
N-{[5-(Benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a triazole-based small molecule characterized by a central 1,2,4-triazole ring substituted with a benzylsulfanyl group at position 5, a cyclohexyl group at position 4, and a 4-methoxybenzamide moiety linked via a methylene bridge at position 2. Its molecular formula is C24H26N4O2S, with a molecular weight of 434.56 g/mol.
Properties
IUPAC Name |
N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-30-21-14-12-19(13-15-21)23(29)25-16-22-26-27-24(28(22)20-10-6-3-7-11-20)31-17-18-8-4-2-5-9-18/h2,4-5,8-9,12-15,20H,3,6-7,10-11,16-17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEALSYBDKBSKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-benzylsulfanyl-1,2,4-triazole with cyclohexylamine to form the intermediate 5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazole. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound exhibits significant pharmacological properties that make it a candidate for drug development.
1.1 Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles possess antimicrobial properties. Studies have shown that compounds similar to N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide demonstrate efficacy against various bacterial and fungal strains. The triazole ring is known to interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes, thereby exhibiting antifungal activity .
1.2 Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory effects. Triazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory disorders .
1.3 Anticancer Properties
Recent studies have explored the anticancer potential of triazole derivatives. The unique functional groups in this compound may contribute to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Research continues to investigate its mechanisms of action and efficacy against specific cancer types .
Agricultural Applications
2.1 Pesticidal Activity
Compounds containing the triazole moiety are known for their fungicidal properties. This compound can be evaluated for its effectiveness as a pesticide or fungicide in agricultural settings. Its ability to disrupt the growth of pathogenic fungi could provide a means for crop protection .
2.2 Plant Growth Regulation
Research has indicated that certain triazole compounds can act as plant growth regulators. They can influence plant hormone levels and modulate growth responses under stress conditions, potentially enhancing crop yield and resilience .
Material Science Applications
3.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows for its incorporation into polymers and other materials to impart specific properties such as enhanced thermal stability or improved mechanical strength .
3.2 Nanomaterials Development
There is potential for using this compound in the synthesis of nanomaterials with tailored functionalities. The interaction between the organic compound and metal nanoparticles could lead to innovative applications in catalysis or sensing technologies .
Mechanism of Action
The mechanism of action of N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Biological Activity
N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a compound that belongs to the class of triazole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 365.48 g/mol. The compound features a triazole ring substituted with a benzyl sulfanyl group and a methoxybenzamide moiety.
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds in this class can inhibit cancer cell proliferation effectively. The antiproliferative activity of this compound was evaluated against various cancer cell lines.
The IC50 values indicate the concentration required to inhibit 50% of cell proliferation. The results suggest that this compound exhibits selective activity against certain cancer cell lines.
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|
| E. faecalis | 8 | |
| S. aureus | 16 | |
| E. coli | 32 |
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Compounds in this class may induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Disruption of Cell Membrane Integrity : The antimicrobial activity may result from the disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
A notable case study involved the synthesis and evaluation of related triazole compounds which demonstrated significant anticancer activity in vitro and in vivo models. For example, a derivative structurally similar to this compound exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
Q & A
Basic: What are the standard synthetic routes for N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Triazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with cyclohexyl isocyanates to form the 1,2,4-triazole ring, as seen in analogous triazole syntheses .
Substitution Reactions : Introduction of the benzylsulfanyl group at the 5-position via nucleophilic displacement using benzyl mercaptan under basic conditions (e.g., K₂CO₃/DMF) .
Methylation and Functionalization : The 3-methyl position is functionalized with a methoxybenzamide group via a coupling reaction, often employing reagents like EDCI/HOBt to activate the carboxylic acid intermediate .
Key Intermediates :
- 4-Cyclohexyl-5-mercapto-1,2,4-triazole-3-methylamine (pre-functionalization intermediate).
- 4-Methoxybenzoyl chloride (for amide bond formation).
Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 467.2) and detects fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, particularly for the cyclohexyl group’s chair conformation .
Advanced: How can reaction conditions be optimized to enhance the yield of the final product during the coupling step?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while avoiding side reactions like hydrolysis .
- Catalyst Systems : Use of DMAP (4-dimethylaminopyridine) with EDCI to accelerate amide bond formation and reduce racemization .
- Temperature Control : Maintaining 0–5°C during coupling minimizes decomposition of the activated ester intermediate .
- Purification : Gradient HPLC (C18 column, acetonitrile/water) isolates the product with >95% purity, as validated by analytical HPLC .
Advanced: What computational methods are employed to predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2), focusing on the triazole’s hydrogen-bonding with catalytic residues .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict reactive sites (e.g., sulfanyl group’s nucleophilicity) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, analyzing RMSD fluctuations to validate binding modes .
Advanced: How does the benzylsulfanyl group influence the compound’s physicochemical properties compared to other substituents?
Methodological Answer:
- Lipophilicity : The benzylsulfanyl group increases logP by ~1.5 units compared to alkylthio analogs, enhancing membrane permeability (measured via shake-flask method) .
- Electron-Withdrawing Effects : Sulfur’s electronegativity stabilizes the triazole ring, reducing its pKa (experimentally determined via potentiometric titration) .
- Steric Effects : Bulkier substituents (e.g., adamantyl) reduce catalytic activity in metal complexes, whereas benzylsulfanyl balances steric and electronic effects .
Advanced: What strategies are used to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour incubation for cytotoxicity assays) to account for variability .
- Metabolic Stability Testing : Microsomal assays (e.g., human liver microsomes) identify rapid degradation, which may explain discrepancies in in vivo vs. in vitro results .
- Structural Analog Comparison : Test derivatives lacking the methoxy group to isolate the benzylsulfanyl’s contribution to activity .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
- Solvent Choice : Dissolve in DMSO-d6 for long-term NMR samples; avoid aqueous buffers unless immediately used .
Advanced: How is the compound’s potential as a ligand in coordination chemistry evaluated?
Methodological Answer:
- UV-Vis Titration : Monitor shifts in λmax upon addition of metal ions (e.g., Cu²⁺ at 600–700 nm) to confirm complexation .
- Single-Crystal Analysis : Resolve metal-ligand bonding geometry (e.g., square planar vs. octahedral) via X-ray diffraction .
- Magnetic Susceptibility : SQUID magnetometry quantifies paramagnetic behavior in transition metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
